molecular formula C18H13Cl2N3O3S B4409187 2,4-dichloro-N-phenyl-5-[(3-pyridinylamino)sulfonyl]benzamide

2,4-dichloro-N-phenyl-5-[(3-pyridinylamino)sulfonyl]benzamide

Cat. No. B4409187
M. Wt: 422.3 g/mol
InChI Key: IRRACJFGJZBZLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-phenyl-5-[(3-pyridinylamino)sulfonyl]benzamide, also known as DPA-714, is a small molecule radioligand that has been widely used in scientific research applications. It is a potent and selective ligand for the translocator protein (TSPO), a mitochondrial protein that is involved in a variety of physiological and pathological processes.

Mechanism of Action

TSPO is a transmembrane protein that is primarily located in the outer mitochondrial membrane. It plays a key role in regulating mitochondrial function, including the transport of cholesterol and other molecules across the mitochondrial membrane, as well as the regulation of cell death and survival pathways. 2,4-dichloro-N-phenyl-5-[(3-pyridinylamino)sulfonyl]benzamide binds to TSPO with high affinity, leading to changes in TSPO conformation and function.
Biochemical and Physiological Effects:
This compound has been shown to modulate a variety of biochemical and physiological processes in vitro and in vivo, including the regulation of mitochondrial function, the modulation of immune responses, and the regulation of cell death and survival pathways. It has also been shown to have anti-inflammatory and neuroprotective effects in animal models of neuroinflammation and neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,4-dichloro-N-phenyl-5-[(3-pyridinylamino)sulfonyl]benzamide is its high affinity and selectivity for TSPO, which allows for accurate and reliable quantification of TSPO expression in vivo. However, one of the limitations of this compound is its relatively short half-life, which may limit its usefulness in certain experimental settings.

Future Directions

There are several potential future directions for research involving 2,4-dichloro-N-phenyl-5-[(3-pyridinylamino)sulfonyl]benzamide. One area of interest is the development of novel TSPO ligands with improved pharmacokinetic properties and greater selectivity for specific TSPO isoforms. Another area of interest is the investigation of the role of TSPO in various disease states, including cancer, cardiovascular disease, and neurodegeneration. Additionally, there is growing interest in the use of TSPO ligands for imaging and diagnosis of various diseases and conditions.

Scientific Research Applications

2,4-dichloro-N-phenyl-5-[(3-pyridinylamino)sulfonyl]benzamide has been extensively used in preclinical and clinical studies to investigate the role of TSPO in various diseases and conditions, including neuroinflammation, neurodegeneration, cancer, and cardiovascular diseases. It has been shown to bind specifically to TSPO with high affinity and selectivity, making it a useful tool for imaging and quantifying TSPO expression in vivo.

properties

IUPAC Name

2,4-dichloro-N-phenyl-5-(pyridin-3-ylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O3S/c19-15-10-16(20)17(27(25,26)23-13-7-4-8-21-11-13)9-14(15)18(24)22-12-5-2-1-3-6-12/h1-11,23H,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRACJFGJZBZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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